molecular formula C25H22N6O4S B2951487 2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898453-29-7

2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2951487
CAS No.: 898453-29-7
M. Wt: 502.55
InChI Key: YELAAEYRCWYWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. The structure includes a furan-2-yl group at position 2, a 4-nitrophenyl moiety, and a 4-phenylpiperazine substituent at position 3. The nitro group and piperazine ring are critical for electronic properties and solubility, influencing pharmacological interactions .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O4S/c32-24-22(36-25-26-23(27-30(24)25)20-7-4-16-35-20)21(17-8-10-19(11-9-17)31(33)34)29-14-12-28(13-15-29)18-5-2-1-3-6-18/h1-11,16,21,32H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELAAEYRCWYWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antifungal, anticancer, and anti-inflammatory activities, supported by various studies.

Chemical Structure and Properties

The compound's molecular formula is C22H20N6O3SC_{22}H_{20}N_6O_3S with a molecular weight of approximately 461.49 g/mol. Its structure incorporates a furan ring, a thiazole moiety, and a triazole unit, which are known to contribute to diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The 1,2,4-triazole core is recognized for its broad-spectrum antifungal activity against various pathogens:

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes.
  • Activity Evaluation : In vitro assays have classified the antifungal activity based on Minimum Inhibitory Concentration (MIC) values:
    • Outstanding : <0.06μg/mL<0.06\,\mu g/mL
    • Excellent : 0.062μg/mL0.06-2\,\mu g/mL
    • Good : 48μg/mL4-8\,\mu g/mL
    • Modest : 1632μg/mL16-32\,\mu g/mL
    • Poor : >32μg/mL>32\,\mu g/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the thiazole and triazole rings:

  • Cell Line Studies : Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
    • Compounds with a triazole scaffold demonstrated significant antiproliferative effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-712.5
Triazole Derivative BA54915.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can also be inferred from related studies:

  • COX Inhibition : Similar thiazole and triazole compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:
    • Selective COX-II inhibitors showed promising results with IC50 values significantly lower than standard NSAIDs.
CompoundCOX-I IC50 (µM)COX-II IC50 (µM)
Compound X20.05.0
Compound Y15.03.5

Case Studies

  • Study on Antifungal Activity : A recent investigation into new antifungal agents demonstrated that derivatives of triazoles exhibited potent activity against resistant strains of Candida and Aspergillus species.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, revealing that modifications in substituents significantly impacted their efficacy.

Chemical Reactions Analysis

Functionalization at Position 5

The 5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl) moiety is synthesized via:

  • Mannich Reaction :
    Reactants : 5-Methylene-thiazolo[3,2-b] triazol-6-one, 4-nitrobenzaldehyde, and 4-phenylpiperazine.
    Conditions : Catalytic acetic acid, ethanol, reflux (12–24 h).
    Yield : 65–78% .

  • Alkylation :
    Reactants : 5-Chloromethyl-thiazolo[3,2-b] triazole with 4-nitrophenyl and 4-phenylpiperazine.
    Conditions : K₂CO₃, DMF, 80°C (8 h) .

Reactivity of the 6-Hydroxy Group

The hydroxyl group at position 6 undergoes:

  • Etherification :
    Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH.
    Products : 6-Alkoxy derivatives with improved lipophilicity .

  • Acylation :
    Reagents : Acetyl chloride or benzoyl chloride.
    Conditions : Pyridine, RT (2–4 h) .

Electrophilic Aromatic Substitution

The furan-2-yl group at position 2 participates in:

  • Nitration :
    Reagents : HNO₃/H₂SO₄ at 0–5°C.
    Regioselectivity : Nitration occurs at the 5-position of the furan ring .

  • Sulfonation :
    Reagents : SO₃ in DCM.
    Applications : Enhances solubility for biological testing .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings modify the 4-nitrophenyl group:

  • Suzuki Coupling :
    Reactants : 4-Nitrophenyl-boronic acid and aryl halides.
    Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) .

  • Buchwald-Hartwig Amination :
    Reactants : Aryl halides and secondary amines.
    Catalyst : Pd₂(dba)₃/Xantphos .

Table 2: Substituent Effects on Reactivity

SubstituentReaction SiteImpact on Reactivity
4-NitrophenylPosition 5Enhances electrophilic substitution at para-site
4-PhenylpiperazinylmethylPosition 5Steric hindrance reduces alkylation rates
Furan-2-ylPosition 2Directs nitration/sulfonation to furan ring

Research Findings

  • Steric Effects : The 4-phenylpiperazinyl group at position 5 reduces reaction rates in cross-couplings due to steric bulk .

  • Acid Sensitivity : The 6-hydroxy group is prone to dehydration under strong acidic conditions, forming a ketone .

  • Biological Relevance : Ether derivatives (e.g., 6-methoxy) show enhanced COX-II inhibition compared to parent compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs featuring modifications to the aryl, piperazine, or heterocyclic moieties:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP Notable Features
Target Compound C₂₇H₂₃N₅O₄S ~533.6* 4-nitrophenyl, 4-phenylpiperazine ~5.1† Strong electron-withdrawing nitro group
G857-1881 () C₂₆H₂₄FN₅O₂S 489.57 4-methylphenyl, 2-fluorophenylpiperazine 4.94 Fluorine enhances lipophilicity
898453-08-2 () C₂₆H₂₄FN₅O₃S 505.6 3-fluorophenyl, 4-methoxyphenylpiperazine N/A Methoxy improves solubility
896292-96-9 () C₂₀H₂₀N₄O₂S 380.5 p-tolyl, pyrrolidine N/A Reduced steric bulk vs. piperazine

*Estimated based on structural similarity to and .
†Predicted using substituent contributions (nitro: +0.28, phenylpiperazine: +2.1).

Key Observations:
  • Nitro Group vs. This may enhance binding to targets requiring strong dipole interactions (e.g., enzyme active sites) .
  • Piperazine vs. Pyrrolidine : Piperazine rings (as in the target compound and ) confer basicity and water solubility due to nitrogen lone pairs, whereas pyrrolidine () lacks this property, reducing solubility but improving membrane permeability .
  • logP Trends : The target compound’s higher logP (~5.1) compared to G857-1881 (4.94) reflects the nitro group’s lipophilic contribution. Fluorine in G857-1881 balances lipophilicity and polarity .

Structural and Conformational Analysis

  • Planarity and Crystallinity : Compounds with piperazine substituents (e.g., ) exhibit partial planarity, with perpendicular aryl groups disrupting full conjugation. This contrasts with the nitro group in the target compound, which may enforce coplanarity due to resonance with the thiazole-triazole core .
  • Hydrogen Bonding : The hydroxyl group at position 6 in the target compound enables hydrogen bonding, a feature absent in analogs like . This could enhance target affinity in aqueous environments .

Q & A

Q. What are the established synthetic pathways for 2-(furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A representative method involves reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives under alkaline conditions (e.g., KOH in ethanol/water). The mixture is refluxed for 1 hour, followed by precipitation in water, filtration, and recrystallization from ethanol . Key parameters include stoichiometric ratios, solvent polarity, and temperature control to optimize yield and purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H NMR and IR spectroscopy confirm functional groups (e.g., furan, piperazine, nitro) and hydrogen environments.
  • Elemental analysis verifies molecular composition.
  • HPLC assesses purity (>95% is typical for pharmacological studies) and monitors degradation under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets such as fungal 14-α-demethylase?

  • Methodological Answer :
  • Step 1 : Retrieve the target enzyme’s 3D structure (e.g., PDB ID: 3LD6 for 14-α-demethylase) from protein databases.
  • Step 2 : Prepare the ligand (compound) by optimizing geometry and assigning partial charges using software like AutoDock Tools.
  • Step 3 : Perform flexible docking to account for receptor side-chain mobility, prioritizing binding affinity (ΔG) and hydrogen-bonding interactions.
  • Step 4 : Validate predictions with in vitro antifungal assays (e.g., MIC against Candida spp.) .

Q. What experimental strategies are recommended to resolve contradictions in reported antimicrobial efficacy data for this compound?

  • Methodological Answer :
  • Controlled Assay Conditions : Standardize microbial strains, inoculum size, and growth media (e.g., CLSI guidelines).
  • Purity Verification : Use HPLC to confirm compound integrity, as impurities (e.g., degradation products) may skew results .
  • Comparative Studies : Test the compound alongside positive controls (e.g., fluconazole) under identical conditions to benchmark activity .

Q. How can the stability of this compound be systematically evaluated under varying pH and thermal conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 40–80°C for 24–72 hours.
  • Analytical Monitoring : Use HPLC to quantify degradation products and calculate mass balance (target: 100% ± 2%).
  • Kinetic Analysis : Plot degradation rates (zero/first-order) to model shelf-life .

Q. What experimental design principles should guide optimization of synthetic yield for scale-up studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary factors like solvent (ethanol vs. DMF), temperature (reflux vs. room temperature), and molar ratios (chloroacetamide:triazole-thione).
  • Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.